1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane
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Overview
Description
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane is a halogenated cyclopentane derivative. This compound is characterized by the presence of four chlorine atoms and five fluorine atoms attached to a cyclopentane ring. It is a highly specialized compound used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane typically involves the halogenation of cyclopentane derivatives. One common method includes the chlorination and fluorination of cyclopentane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves a multi-step process, starting with the chlorination of cyclopentane to form tetrachlorocyclopentane. This intermediate is then subjected to fluorination using fluorine gas or other fluorinating agents to achieve the desired pentafluorinated product. The process requires careful control of reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower halogenated derivatives.
Addition Reactions: The compound can also participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine gas, fluorine gas), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclopentane derivatives, while oxidation reactions can produce cyclopentane derivatives with higher oxidation states.
Scientific Research Applications
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane involves its interaction with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A chlorinated benzene derivative with similar halogenation but different ring structure.
1,2,3,4-Tetrachlorocyclopentane: A chlorinated cyclopentane without fluorine atoms.
1,2,3,4,5-Pentafluorocyclopentane: A fluorinated cyclopentane without chlorine atoms.
Uniqueness
1,2,3,4-Tetrachloro-1,2,3,4,5-pentafluorocyclopentane is unique due to the combination of both chlorine and fluorine atoms on the cyclopentane ring. This unique halogenation pattern imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,2,3,4-tetrachloro-1,2,3,4,5-pentafluorocyclopentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl4F5/c6-2(11)1(10)3(7,12)5(9,14)4(2,8)13/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFOJXUQZIYKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)Cl)(F)Cl)(F)Cl)(F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl4F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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